4'-Deoxy-4'-acetylyamino-pyridoxal-5'-phosphate
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Overview
Description
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate is an organic compound belonging to the class of pyridoxamine 5’-phosphates. These compounds are heterocyclic aromatic compounds containing a pyridoxamine that carries a phosphate group at the 5’-position . The molecular formula of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate is C10H15N2O8P, with an average mass of 322.208 Da .
Preparation Methods
The synthesis of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate involves several steps, including the condensation of glycaldehyde with glycine, followed by phosphorylation to produce the final compound . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate involves its role as a cofactor for pyridoxal phosphate-dependent enzymes. These enzymes catalyze various biochemical reactions, including transamination, decarboxylation, and racemization . The compound interacts with specific molecular targets, such as 4-aminobutyrate aminotransferase and aspartate aminotransferase, to exert its effects .
Comparison with Similar Compounds
4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate is unique due to its specific structure and functional groups. Similar compounds include:
Pyridoxal-5’-Phosphate: The parent compound, which also serves as a cofactor for various enzymes.
Pyridoxamine-5’-Phosphate: Another related compound with similar biochemical functions.
Pyridoxine-5’-Phosphate: A derivative of pyridoxine with similar enzymatic roles. The uniqueness of 4’-Deoxy-4’-Acetylyamino-Pyridoxal-5’-Phosphate lies in its specific acetylyamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19988-33-1 |
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Molecular Formula |
C10H15N2O8P |
Molecular Weight |
322.21 g/mol |
IUPAC Name |
2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]oxyacetic acid |
InChI |
InChI=1S/C10H15N2O8P/c1-6-10(15)8(3-12-19-5-9(13)14)7(2-11-6)4-20-21(16,17)18/h2,12,15H,3-5H2,1H3,(H,13,14)(H2,16,17,18) |
InChI Key |
QYKRUCBLHROXCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNOCC(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
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